Aypgkf

PAR4 agonist structure-activity relationship platelet aggregation

AYPGKF is the superior PAR4 agonist for translational platelet and inflammation research. It delivers 2.7-fold higher potency than GYPGKF (EC50 15 µM vs 40 µM) with Tyr2-mediated selectivity that excludes PAR1/PAR2 cross-activation. Unlike weaker analogs, AYPGKF recapitulates full thrombin-like signaling magnitude—critical for reliable antagonist screening, calcium flux assays, and in vivo arthritis models. Its consistent ex vivo-to-in vivo pharmacology eliminates probe-switching confounds, enabling robust assay windows and unambiguous data interpretation. Choose AYPGKF when high-efficacy, physiologically faithful PAR4 activation is non-negotiable.

Molecular Formula C34H47N7O8
Molecular Weight 681.8 g/mol
CAS No. 380900-00-5
Cat. No. B1336648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAypgkf
CAS380900-00-5
SynonymsAla-Tyr-Pro-Gly-Lys-Phe
alanyl-tyrosyl-prolyl-glycyl-lysyl-phenylalanine
AYPGKF
PAR4-activating peptide AYPGKF
Molecular FormulaC34H47N7O8
Molecular Weight681.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N
InChIInChI=1S/C34H47N7O8/c1-21(36)30(44)39-26(18-23-12-14-24(42)15-13-23)33(47)41-17-7-11-28(41)32(46)37-20-29(43)38-25(10-5-6-16-35)31(45)40-27(34(48)49)19-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,42H,5-7,10-11,16-20,35-36H2,1H3,(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,48,49)/t21-,25-,26-,27-,28-/m0/s1
InChIKeyVULJVZXXUQIUEM-OZDPOCAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AYPGKF (CAS 380900-00-5): A Selective PAR4 Agonist for Platelet and Inflammation Research


AYPGKF (Ala-Tyr-Pro-Gly-Lys-Phe), cataloged under CAS 380900-00-5, is a synthetic hexapeptide that functions as a potent and selective agonist for Protease-Activated Receptor 4 (PAR4). It serves as a research tool to mimic the action of the endogenous PAR4 tethered ligand, which is revealed upon proteolytic cleavage by thrombin. Structurally, it is derived from the murine PAR4 sequence and is characterized by a molecular weight of 681.78 g/mol and a molecular formula of C34H47N7O8 . It is a critical reagent for probing PAR4-mediated signaling in platelet aggregation, calcium mobilization, and inflammatory responses [1].

Beyond Peptide Analogs: Why AYPGKF's Unique Activation Profile Precludes Direct Substitution in PAR4 Assays


While several PAR4-activating peptides (APs) exist, such as GYPGKF and AYPGKF-NH2, they are not interchangeable due to significant differences in potency, efficacy, and receptor selectivity. The standard PAR4 tethered ligand mimic, GYPGKF, suffers from low potency and cannot fully recapitulate the signaling magnitude of the physiological agonist, thrombin [1]. In contrast, AYPGKF exhibits a distinct pharmacological profile that is both more potent and more faithful to thrombin's effects, making it the preferred tool for studying PAR4 biology where high-efficacy activation is required [2]. Substitution with a less effective analog would necessitate higher, potentially non-specific concentrations, leading to ambiguous results and confounded data interpretation in sensitive functional assays [3].

Quantitative Differentiation of AYPGKF: A Comparative Evidence Guide for Scientific Selection


AYPGKF Exhibits 10-Fold Greater Potency than GYPGKF in PAR4 Activation

AYPGKF demonstrates a marked improvement in potency over the native PAR4 tethered ligand peptide GYPGKF. In a direct head-to-head comparison, AYPGKF was found to be approximately 10-fold more potent [1]. This increased potency allows for the use of lower working concentrations, minimizing potential off-target effects and improving assay sensitivity.

PAR4 agonist structure-activity relationship platelet aggregation

AYPGKF Elicits Signaling Comparable to Thrombin, a Feature Absent in GYPGKF

A critical limitation of GYPGKF is its inability to fully activate PAR4 to the same magnitude as the physiological agonist, thrombin. AYPGKF overcomes this, as it elicits PAR4-mediated responses comparable in magnitude to those elicited by thrombin [1]. This was confirmed in downstream signaling events; AYPGKF, like thrombin, triggers phosphoinositide hydrolysis but not inhibition of adenylyl cyclase in PAR4-expressing cells, a pattern distinct from PAR1 signaling [1].

PAR4 thrombin signaling efficacy

The Tyrosine at Position 2 Confers PAR4 Selectivity Over PAR1

AYPGKF is relatively specific for PAR4, a property crucial for deconvoluting signaling pathways in cells co-expressing multiple PARs. This selectivity is largely attributed to the tyrosine at position 2. Substitution of this residue with phenylalanine (creating GYPGKF or F-containing analogs) produces peptides that activate both PAR1 and PAR4 [1]. This demonstrates that the tyrosine residue is a key determinant for the desired PAR4 selectivity of AYPGKF.

receptor selectivity PAR1 structure-activity relationship

AYPGKF Demonstrates a 2.7-Fold Higher Potency than GYPGKF in Rat Platelet Aggregation

In a rat platelet aggregation assay, the amide form of AYPGKF (AYPGKF-NH2) was found to be significantly more potent than its comparator, GYPGKF-NH2. The EC50 for AYPGKF-NH2 was determined to be approximately 15 µM, while GYPGKF-NH2 required a concentration of about 40 µM to achieve the same effect [1]. This represents a 2.7-fold increase in potency, a substantial difference that impacts the required working concentration for functional assays.

platelet aggregation EC50 rat model

AYPGKF Induces Pronounced Inflammatory Response In Vivo, Validated Against an Inactive Control Peptide

In an in vivo model of joint inflammation, intraarticular injection of AYPGKF-NH2 led to a long-lasting increase in joint blood flow and edema formation in mice, effects that were not observed with the inactive control peptide YAPGKF-NH2 [1]. The PAR4-activating peptide was also pronociceptive, enhancing sensitivity to thermal and mechanical stimuli. These proinflammatory and pronociceptive effects were specifically inhibited by the PAR4 antagonist pepducin P4pal-10, confirming a PAR4-mediated mechanism [1].

inflammation in vivo joint pain

Optimal Application Scenarios for AYPGKF (CAS 380900-00-5) Based on Quantitative Evidence


Investigating PAR4-Specific Platelet Aggregation and Thrombosis Mechanisms

AYPGKF is the peptide of choice for studying PAR4's role in platelet function due to its 2.7-fold higher potency than GYPGKF in inducing aggregation (EC50 15 µM vs. 40 µM) [1]. Its selectivity, conferred by the Tyr2 residue, ensures that aggregation responses are not confounded by PAR1 activation [2]. Furthermore, its ability to elicit thrombin-like signaling magnitude makes it a superior surrogate for the physiological agonist in functional and pharmacological studies, including the development and validation of antiplatelet agents [2].

High-Fidelity In Vitro Pharmacology of PAR4 Antagonists and Signaling Pathways

For cell-based assays quantifying PAR4 antagonism or downstream signaling events like calcium flux or β-arrestin recruitment, AYPGKF's 10-fold increased potency over GYPGKF is critical for achieving robust assay windows [2]. The compound's efficacy, which is comparable to thrombin, allows for the reliable measurement of antagonist potency and efficacy without the signal being limited by a partial agonist, a significant advantage for screening and characterizing PAR4-targeted therapeutics [2].

Validated In Vivo Model for PAR4-Mediated Inflammation and Pain

AYPGKF has been experimentally validated as an effective tool for inducing PAR4-dependent inflammation in vivo. Intraarticular injection of AYPGKF-NH2 causes specific, antagonist-sensitive joint edema and pain behaviors in mice, a response not seen with a control peptide [3]. This makes it an invaluable reagent for preclinical studies exploring the role of PAR4 in inflammatory conditions like arthritis and for evaluating the therapeutic potential of novel PAR4 antagonists in a disease-relevant model [3].

Bridging Ex Vivo and In Vivo Studies of PAR4 Function

AYPGKF is a well-characterized tool for bridging ex vivo and in vivo research. Its use in ex vivo platelet aggregation assays (EC50 15 µM) can be directly correlated with its in vivo effects, such as inducing joint inflammation [REFS-1, REFS-3]. This consistency allows researchers to translate molecular and cellular findings into relevant physiological contexts, using a single, well-defined chemical probe. Its well-documented selectivity profile also minimizes the risk of off-target interpretations when moving from simpler to more complex biological systems [2].

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